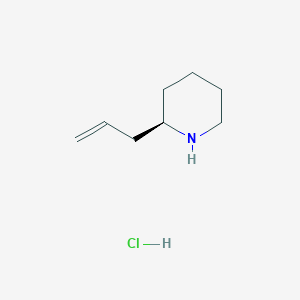

(R)-2-Allylpiperidine hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2R)-2-prop-2-enylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-5-8-6-3-4-7-9-8;/h2,8-9H,1,3-7H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYYDRWNVMFCFS-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H]1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies and Stereochemical Control in R 2 Allylpiperidine Hydrochloride Chemistry

Elucidation of Diastereoselective Pathways in Allylation Reactions

The introduction of the allyl group at the C2 position of the piperidine (B6355638) ring is a critical transformation, and its diastereoselectivity is often dictated by the chosen synthetic route and reagents. One of the most effective methods for achieving high stereocontrol is the indium-mediated allylation of chiral N-tert-butanesulfinyl imines. researchgate.netusm.educore.ac.uk In this approach, the sulfinyl group plays a crucial role in directing the stereochemical outcome of the addition. The configuration of the sulfur atom in the N-tert-sulfinyl imine intermediate directly determines the configuration of the newly formed stereocenter at C2. researchgate.netmdpi.com

The reaction proceeds through a proposed bicyclic, chair-like transition state where the metal (e.g., indium or zinc) coordinates with both the oxygen and nitrogen atoms of the sulfinyl group. usm.edu This chelation forces the bulky tert-butyl group into a pseudo-equatorial position to minimize steric hindrance, thereby blocking one face of the imine. Consequently, the allyl nucleophile preferentially attacks the less hindered face, leading to the formation of the homoallylic amine with high diastereoselectivity. nih.govusm.edu For instance, the allylation of an imine with an (RS) configuration on the sulfinyl group will lead to the preferential formation of one diastereomer of the 2-allylpiperidine (B15248492) derivative. beilstein-journals.org

The versatility of this method is highlighted in the synthesis of enantioenriched 2-allylpiperidine, where the key intermediate, (2R,RS)-2-allyl-(N-tert-butylsulfinyl)piperidine, is prepared in a highly stereocontrolled manner. researchgate.netnih.gov This intermediate serves as a versatile building block for the synthesis of various alkaloids. acs.org

Analysis of Chiral Induction Mechanisms in Auxiliary-Controlled Processes

Chiral auxiliaries are instrumental in asymmetric synthesis, temporarily inducing chirality in a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of (R)-2-allylpiperidine synthesis, the tert-butanesulfinamide group stands out as a highly effective chiral auxiliary. researchgate.net This method falls under the category of relayed asymmetric induction, where the chiral information from the auxiliary is transferred to the newly formed stereocenter. ru.nl

The process begins with the condensation of a suitable aldehyde with an enantiopure tert-butanesulfinamide, for example, (R)-tert-butanesulfinamide, to form a chiral N-tert-butanesulfinyl imine. usm.edu This imine then undergoes a diastereoselective allylation. The stereodirecting influence of the sulfinyl group, as described in the previous section, ensures the formation of a homoallylic amine with a specific configuration. The chiral auxiliary is subsequently removed under mild acidic conditions, yielding the desired enantiomerically enriched 2-allylpiperidine, often as its hydrochloride salt. nih.gov The commercial availability of both (R)- and (S)-enantiomers of 2-methyl-2-propanesulfinamide allows for the synthesis of either enantiomer of the target piperidine. usm.edu

The effectiveness of this chiral auxiliary-controlled process lies in its ability to provide high levels of diastereoselection and the ease of removal of the auxiliary group without causing racemization of the product. researchgate.net This strategy has been successfully applied in the total synthesis of several natural products containing the 2-allylpiperidine scaffold. mdpi.com

Computational Approaches to Reaction Stereochemistry and Conformational Analysis

Computational chemistry provides valuable insights into the stereochemical outcomes and conformational preferences of molecules and transition states, which are often difficult to study experimentally. In the context of piperidine chemistry, computational studies have been employed to rationalize the reactivity and selectivity observed in various transformations.

For instance, detailed experimental and computational studies on the kinetic resolution of disubstituted piperidines have revealed significant conformational effects that lead to different reactivity and selectivity between cis and trans isomers. ethz.ch Molecular mechanics calculations, using force fields like COSMIC, have been successfully used to predict the conformational energies of substituted piperidinium (B107235) salts. nih.gov These calculations have demonstrated that electrostatic interactions between substituents and the protonated nitrogen atom are the primary cause of conformational changes upon protonation. nih.gov

In the case of reactions involving N-tert-butanesulfinyl imines, computational studies have shown that a specific s-cis arrangement of the sulfinyl group, stabilized by hydrogen bonding between the oxygen and the iminic hydrogen, is the most stable conformation. beilstein-journals.org This preferred conformation helps to explain the observed facial selectivity in nucleophilic additions to the imine. Density Functional Theory (DFT) has also been used to analyze the transition states of reactions leading to piperidine derivatives, providing a deeper understanding of the factors controlling stereoselectivity. acs.org The analysis of Newman projections is a fundamental method in conformational analysis, helping to visualize the steric and electronic interactions that determine the stability of different conformers. scribd.compressbooks.puboregonstate.edu

Influence of Reaction Parameters on Enantiomeric and Diastereomeric Ratios

The stereochemical outcome of the synthesis of 2-allylpiperidine derivatives can be significantly influenced by various reaction parameters, including temperature, solvent, and the choice of reagents. Fine-tuning these parameters is crucial for maximizing the yield and stereoselectivity of the desired product.

Temperature: The reaction temperature can have a profound effect on diastereoselectivity. In many cases, lowering the reaction temperature leads to an increase in the diastereomeric ratio. For example, in the allylic alkylation of certain amino ketones to form functionalized piperidines, quenching the reaction at -25°C resulted in a significant improvement in diastereoselectivity compared to quenching at higher temperatures. d-nb.info Similarly, in a palladium-catalyzed cyclization to form piperidine derivatives, decreasing the temperature to 0°C led to higher diastereoselectivity, albeit with a lower yield over a longer reaction time. researchgate.net

Solvent: The choice of solvent can also play a critical role in determining the diastereomeric ratio. In a palladium-catalyzed allylic amination, reactions in tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH2Cl2) yielded different diastereomeric ratios. researchgate.net In another example, a study on aza-Michael cyclizations to form N-aryl piperidines found that the inclusion of water in alcohol solvents, such as a methanol/water mixture, significantly enhanced both the reaction rate and the diastereoselectivity. chemrxiv.org

Reagents: The nature of the base and ligands (in catalyzed reactions) can also impact the stereochemical outcome. The use of different bases, such as lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA), can lead to variations in both yield and diastereomeric ratios in allylic alkylations. d-nb.info In palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand has been shown to be a key factor in controlling the diastereoselectivity of the resulting piperidine products. researchgate.net

The following interactive data tables, based on literature findings, illustrate the effect of reaction parameters on the diastereomeric ratio (dr) in reactions forming piperidine derivatives.

Table 1: Effect of Phosphine Ligand and Solvent on Diastereomeric Ratio in a Palladium-Catalyzed Cyclization researchgate.net

| Entry | Ligand | Solvent | Temperature (°C) | Diastereomeric Ratio (6c:7c) | Overall Yield (%) |

| 1 | dppb | THF | rt | 45:55 | 99 |

| 2 | dppe | THF | rt | 34:66 | 98 |

| 3 | PPh3 | THF | rt | 34:66 | 99 |

| 4 | PPh3 | THF | 0 | 23:77 | 60 |

| 5 | PPh3 | THF | 60 | 34:66 | - |

| 6 | PPh3 | CH2Cl2 | rt | 36:64 | 99 |

Table 2: Optimization of Aza-Michael Cyclization to form a Piperidine Derivative chemrxiv.org

| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| 1 | TFE | 60 | 8:1 |

| 2 | MeOH | 60 | 9:1 |

| 3 | EtOH | 60 | 11:1 |

| 4 | TFE/H2O (1:1) | 60 | 15:1 |

| 5 | MeOH/H2O (1:1) | 60 | 18:1 |

| 6 | EtOH/H2O (1:1) | 60 | 17:1 |

| 7 | TFE/H2O (1:1) | 30 | 18:1 |

| 11 | MeOH/H2O (1:1) | 30 | 20:1 |

These data clearly demonstrate that a systematic optimization of reaction conditions is essential for achieving high levels of stereocontrol in the synthesis of (R)-2-allylpiperidine and its derivatives.

Advanced Methodologies and Future Research Perspectives

Development of Novel Catalytic Systems for Piperidine (B6355638) Derivatization

The development of efficient and selective catalytic systems is paramount for the derivatization of the piperidine core. Recent efforts have focused on transition metal-catalyzed C-H functionalization, which offers a direct and atom-economical approach to introduce new substituents onto the piperidine ring. For instance, palladium-catalyzed C(sp3)–H arylation at the C4 position of piperidines has been demonstrated using specialized directing groups like 4-dimethylamine-8-aminoquinoline (DMAQ), which can accelerate the reaction and improve yields and stereoselectivity. acs.org Rhodium catalysis has also emerged as a powerful tool for the enantioselective C-H arylation of various saturated aza-heterocycles, including piperidine. rsc.org

Furthermore, iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines represents a novel and concise route to enantioenriched piperidines. researchgate.net This method has shown high levels of enantioselectivity and the resulting products can be readily converted into biologically relevant molecules. researchgate.net The development of new ligands, such as the F-BOPA ligand for zinc-catalyzed enantioselective [4+2] cycloadditions, is also expanding the toolbox for creating substituted piperidine scaffolds with high yields and enantioselectivities. thieme-connect.com

Future research in this area will likely focus on:

Discovery of more efficient and versatile catalysts: This includes exploring a wider range of transition metals and developing novel ligand architectures to control reactivity and selectivity. rsc.orgbeilstein-journals.org

Site-selective functionalization: Gaining precise control over which C-H bond in the piperidine ring is functionalized remains a significant challenge. nih.gov

Asymmetric catalysis: Developing catalytic systems that can introduce new stereocenters with high enantioselectivity is crucial for the synthesis of complex chiral molecules. researchgate.netsnnu.edu.cn

Interactive Data Table: Catalytic Systems for Piperidine Derivatization

| Catalyst System | Reaction Type | Key Features | Reference |

| Pd(OAc)₂ / DMAQ directing group | C(sp3)–H Arylation at C4 | >2× rate acceleration, improved yields and cis-selectivity | acs.org |

| Rh(I) / Chiral Ligand | Asymmetric C-H Arylation | Good regio- and enantio-selectivities for various aza-heterocycles | rsc.org |

| Ir / MeO-BoQPhos | Enantioselective Hydrogenation | High enantioselectivities (up to 93:7 er) | researchgate.net |

| Zn(OTf)₂ / F-BOPA ligand | Enantioselective [4+2] Cycloaddition | High yields and enantioselectivities (up to 92% ee) | thieme-connect.com |

Integration of (R)-2-Allylpiperidine Hydrochloride into Cascade and Domino Reactions

Cascade and domino reactions, which involve multiple bond-forming events in a single pot, offer significant advantages in terms of efficiency and sustainability. iupac.orgresearchgate.netiupac.org The integration of (R)-2-allylpiperidine hydrochloride into such reaction sequences is a promising strategy for the rapid construction of complex molecular architectures. The allyl group of (R)-2-allylpiperidine can participate in various transformations, such as ring-closing metathesis (RCM), which can be coupled with other reactions to build intricate polycyclic systems. researchgate.net

For example, a domino Knoevenagel–hetero-Diels–Alder reaction can be employed to synthesize highly substituted piperidines. iupac.orgresearchgate.netiupac.org Another powerful approach is the aza-Prins cyclization, which can be part of a domino multicomponent reaction to create piperidine-fused systems with high diastereoselectivity. researchgate.net The development of cascade reactions that combine C-H functionalization with other transformations is also an active area of research.

Future directions in this area include:

Designing novel cascade sequences: This involves strategically combining known reactions and developing new transformations that can be integrated into a single pot.

Stereocontrolled cascade reactions: Developing methods to control the stereochemical outcome of multiple bond-forming events within a cascade is a major challenge.

Application in natural product synthesis: Utilizing cascade reactions involving (R)-2-allylpiperidine hydrochloride to synthesize complex natural products and other biologically active molecules. iupac.orgresearchgate.netiupac.org

Interactive Data Table: Cascade and Domino Reactions for Piperidine Synthesis

| Reaction Type | Key Features | Application | Reference |

| Domino Knoevenagel–hetero-Diels–Alder | Efficient synthesis of highly substituted piperidines | Synthesis of alkaloids | iupac.orgresearchgate.netiupac.org |

| Domino aza-Prins cyclization | Stereoselective formation of piperidine-fused systems | Synthesis of complex ring systems | researchgate.net |

| Cyclisation/Ring Expansion (CRE) cascade | Synthesis of medium-sized rings and macrocycles without high dilution | Synthesis of large ring systems | whiterose.ac.uk |

Design Principles for Next-Generation Chiral Piperidine Synthons

The design of new chiral piperidine synthons with enhanced synthetic utility is crucial for advancing the field. thieme-connect.com Structure-based design, guided by an understanding of reaction mechanisms and protein-ligand interactions, can lead to the development of more effective building blocks. thieme-connect.comnih.govacs.orgrsc.org For instance, introducing specific substituents on the piperidine ring can pre-organize the molecule for a desired transformation or enhance its binding affinity to a biological target. thieme-connect.comthieme-connect.com

The concept of "chiral poisoning," where a chiral auxiliary directs the stereochemical outcome of a reaction, is a powerful design principle. The development of conformationally constrained piperidine derivatives, such as those derived from 4-hydroxy-L-proline, can also provide greater control over stereoselectivity. nih.gov Furthermore, the design of bifunctional synthons that can participate in multiple, distinct chemical transformations opens up new avenues for synthetic innovation.

Key considerations for designing next-generation chiral piperidine synthons include:

Modularity and flexibility: The synthon should be easily modified to allow for the introduction of diverse functional groups. nih.gov

Stereochemical control: The design should enable precise control over the stereochemistry of the final product.

Synthetic accessibility: The synthon should be readily prepared from inexpensive starting materials.

Interactive Data Table: Design Principles for Chiral Piperidine Synthons

| Design Principle | Description | Example | Reference |

| Structure-Based Design | Utilizing structural information to design molecules with desired properties. | Optimization of HDM2-p53 PPI inhibitors by introducing an allyl group at the 2-position of the piperidine ring. | thieme-connect.comthieme-connect.com |

| Conformational Constraint | Restricting the conformational freedom of the piperidine ring to control stereoselectivity. | Chiral piperidine PNA derived from 4-hydroxy-L-proline. | nih.gov |

| Modularity | Designing synthons that allow for easy diversification. | A modular {[2+3]+1} annulation approach to substituted piperidines. | nih.gov |

Exploration of Iterative Asymmetric Synthesis Strategies

Iterative synthesis, where a sequence of reactions is repeated to build up a complex molecule in a stepwise fashion, is a powerful strategy for creating polysubstituted piperidines with defined stereochemistry. nih.gov This approach allows for the controlled installation of multiple stereocenters along the piperidine backbone.

One example is the iterative asymmetric dihydroxylation of 2-(2-propenyl)piperidine, which has been used to synthesize all four stereoisomers of 2-(2,3-dihydroxypropyl)piperidine with high enantiomeric excess. acs.org This methodology has been applied to the asymmetric synthesis of several naturally occurring piperidine alkaloids. acs.org Another strategy involves the iterative addition of organometallic reagents to chiral nitrones, followed by reduction, to introduce multiple alkyl chains onto the piperidine ring. nih.gov

Future research in iterative synthesis will likely focus on:

Developing new iterative reaction sequences: This includes exploring new combinations of reactions that can be used to build up complex piperidine derivatives.

Automated synthesis: The development of automated synthesis platforms could greatly accelerate the exploration of iterative synthesis strategies.

Interactive Data Table: Iterative Asymmetric Synthesis Strategies for Piperidines

| Strategy | Key Transformation | Application | Reference |

| Iterative Asymmetric Dihydroxylation | Sharpless asymmetric dihydroxylation | Synthesis of polyhydroxylated piperidines and alkaloids | acs.org |

| Iterative Organometal Addition to Nitrones | Grignard addition to nitrones | Synthesis of piperidines with multiple lipophilic tails | nih.gov |

| Iterative Aminoallylation | Aminoallylation of aldehydes | Synthesis of tetraponerine alkaloids | researchgate.net |

Conceptual Frameworks for Expanding the Synthetic Utility of Chiral 2-Allylpiperidine (B15248492) Scaffolds

Expanding the synthetic utility of chiral 2-allylpiperidine scaffolds requires the development of new conceptual frameworks that go beyond traditional synthetic methods. One such framework is diversity-oriented synthesis (DOS), which aims to generate libraries of structurally diverse molecules from a common starting material. The Passarella group, for example, has utilized 2-piperidine ethanol, a derivative of 2-allylpiperidine, to generate diverse scaffolds including spirocycles and tricycles through a series of transformations. bham.ac.uk

Another important concept is the application of these scaffolds in the synthesis of natural product hybrids and other novel molecular architectures. The allyl group serves as a versatile handle for a variety of transformations, including Pauson-Khand cycloadditions to form functionalized indolizidines. nih.gov Furthermore, the development of stereoselective routes to polyhydroxylated piperidines from silylated butenediol dicarbonates opens up possibilities for synthesizing a wide range of azasugars. acs.org

Future research will likely involve:

The development of new synthetic methodologies that can be applied to 2-allylpiperidine scaffolds.

The exploration of new reaction pathways that can lead to novel and unexpected molecular architectures.

The application of computational methods to guide the design of new synthetic strategies and to predict the properties of the resulting molecules.

Q & A

Q. What are the optimal synthetic routes for (R)-2-allylpiperidine hydrochloride?

The synthesis typically involves stereoselective allylation of a chiral intermediate. A validated method starts with 5-bromopentanal (202) and tert-butanesulfinamide to form an imine intermediate, followed by allylation with KHMDS (potassium hexamethyldisilazide) in THF. The intermediate (203) undergoes desulfinylation to yield (R)-2-allylpiperidine (205), which is subsequently converted to the hydrochloride salt . Key considerations include maintaining stereochemical integrity via chiral auxiliaries and optimizing reaction conditions (e.g., temperature, solvent polarity) to suppress racemization.

Q. How is the compound characterized for purity and structural identity?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 135.5 ppm for allyl protons in CDCl₃) confirm regiochemistry and stereochemistry .

- Mass Spectrometry : HRMS or ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 144.1 for the free base).

- Chiral Purity : Enantiomeric excess (ee) is determined via derivatization (e.g., N-tosylation) followed by chiral HPLC (e.g., CHIRALCEL OD column, hexane/i-PrOH = 50:1, flow rate 1.0 mL/min) .

Q. What storage conditions ensure stability of (R)-2-allylpiperidine hydrochloride?

Store at −20°C in airtight, light-protected containers under inert gas (e.g., argon). Stability studies recommend periodic purity checks via TLC or HPLC to detect degradation (e.g., oxidation of the allyl group) .

Advanced Research Questions

Q. How can stereoselective synthesis challenges be addressed in scale-up processes?

Advanced strategies include:

- Catalytic Asymmetric Allylation : Use chiral bis-π-allylpalladium complexes to enhance enantioselectivity (>90% ee) .

- Protecting Group Optimization : Replace tert-butanesulfinyl with Boc (tert-butoxycarbonyl) for improved intermediate stability during Wacker oxidations .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize side reactions (e.g., β-hydride elimination) .

Q. What methodologies resolve contradictions in reported enantiomeric excess values?

Discrepancies often arise from analytical method variability. To mitigate:

- Cross-Validation : Compare results from chiral HPLC, capillary electrophoresis, and optical rotation ([α]D measurements).

- Standardized Derivatization : Use consistent derivatization protocols (e.g., tosylation) to eliminate matrix effects .

- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability in ee determinations .

Q. How can computational modeling predict the compound’s receptor interactions?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like nicotinic acetylcholine receptors.

- MD Simulations : Perform 100-ns molecular dynamics runs in explicit solvent (e.g., TIP3P water) to assess conformational stability .

- QM/MM Hybrid Methods : Calculate binding energies for allyl group interactions with catalytic residues .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- pH-Dependent Degradation : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, followed by LC-MS analysis.

- Oxidative Stress Tests : Expose to H₂O₂ or cytochrome P450 isoforms (e.g., CYP3A4) to mimic metabolic pathways .

- Thermal Gravimetric Analysis (TGA) : Monitor decomposition temperatures (>150°C) under nitrogen atmosphere .

Data Reporting and Reproducibility

Q. How should researchers report synthetic and analytical data to ensure reproducibility?

- Experimental Details : Document exact molar ratios, solvent grades, and reaction times (e.g., "KHMDS (1.2 eq) added dropwise at −78°C over 30 min").

- Supplemental Information : Provide raw NMR spectra, HPLC chromatograms, and crystallographic data (if available) in supporting files .

- Negative Results : Include failed attempts (e.g., racemization observed at >0°C) to guide troubleshooting .

Q. What are the best practices for resolving low yields in allylation steps?

- Catalyst Screening : Test Pd₂(dba)₃ or Ni(COD)₂ for improved turnover.

- Solvent Optimization : Replace THF with DMF or toluene to enhance intermediate solubility.

- Stoichiometry Adjustments : Increase allyl bromide equivalents (2.5–3.0 eq) to drive reaction completion .

Emerging Research Directions

Q. How can (R)-2-allylpiperidine hydrochloride serve as a precursor for alkaloid synthesis?

The compound is a versatile intermediate for:

- Pelletierine : Boc-protected derivative (206) undergoes Wacker oxidation to form the ketone intermediate .

- Lasubine II : Cyclization via Grubbs catalyst (2nd generation) forms the fused bicyclic structure .

- Cermizine Derivatives : Reductive amination with aldehydes introduces substituents at the piperidine nitrogen .

Q. What in vitro models evaluate the compound’s neuropharmacological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.